molecular formula C20H42 B8260020 3,16-Dimethyloctadecane

3,16-Dimethyloctadecane

Cat. No.: B8260020
M. Wt: 282.5 g/mol
InChI Key: PYSBBBMFXRFUNP-UHFFFAOYSA-N
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Description

3,16-Dimethyloctadecane is a branched hydrocarbon with the molecular formula C20H42 It is a member of the alkane family, characterized by its saturated carbon chain with two methyl groups attached at the 3rd and 16th positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,16-Dimethyloctadecane can be achieved through several methods. One common approach involves the alkylation of a suitable precursor with methyl groups. For instance, the reductive elimination of tosyl and isonitrile groups from dialkylated tosylmethyl isonitrile can be used to introduce the methyl branches . This method involves the use of chiral auxiliaries and subsequent reduction steps to achieve the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize catalytic hydrogenation and alkylation reactions under controlled conditions to produce the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

3,16-Dimethyloctadecane undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as alcohols or ketones into the molecule.

    Reduction: Reduction reactions can further saturate the molecule or reduce any functional groups present.

    Substitution: Halogenation or other substitution reactions can replace hydrogen atoms with halogens or other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is frequently employed.

    Substitution: Halogenation can be achieved using reagents like chlorine (Cl2) or bromine (Br2) under UV light or in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield alcohols or ketones, while halogenation can produce various halogenated derivatives.

Scientific Research Applications

3,16-Dimethyloctadecane has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,16-Dimethyloctadecane involves its interaction with various molecular targets. In biological systems, it can integrate into lipid membranes, affecting membrane fluidity and function. Its hydrophobic nature allows it to interact with other nonpolar molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dimethyloctadecane
  • 2,4-Dimethyloctadecane
  • 5,9-Dimethyloctadecane
  • 7,11-Dimethyloctadecane

Uniqueness

3,16-Dimethyloctadecane is unique due to the specific positioning of its methyl groups, which can influence its physical and chemical properties differently compared to other dimethyl-substituted octadecanes. This unique structure can result in distinct reactivity and interaction profiles, making it valuable for specific applications .

Properties

IUPAC Name

3,16-dimethyloctadecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H42/c1-5-19(3)17-15-13-11-9-7-8-10-12-14-16-18-20(4)6-2/h19-20H,5-18H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYSBBBMFXRFUNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCCCCCCCCCCCC(C)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H42
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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